molecular formula C12H12ClN5O B2715549 (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide CAS No. 897615-26-8

(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide

Cat. No.: B2715549
CAS No.: 897615-26-8
M. Wt: 277.71
InChI Key: RIGKCMMPKRPPGT-IHWYPQMZSA-N
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Description

(Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is a synthetic organic compound characterized by the presence of a tetrazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized through the cyclization of an azide with a nitrile compound under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the tetrazole intermediate.

    Formation of the But-2-enamide Moiety: The final step involves the coupling of the tetrazole-chlorophenyl intermediate with a but-2-enamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-enamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the tetrazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the but-2-enamide moiety, while reduction can produce reduced tetrazole or chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    (Z)-N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (Z)-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, influences its reactivity and interactions with molecular targets, setting it apart from similar compounds with different substituents.

Properties

IUPAC Name

(Z)-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c1-2-3-12(19)14-8-11-15-16-17-18(11)10-6-4-9(13)5-7-10/h2-7H,8H2,1H3,(H,14,19)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGKCMMPKRPPGT-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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